![molecular formula C18H17FN4O3S B2455382 3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 850781-34-9](/img/structure/B2455382.png)
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
The compound has garnered interest in the field of oncology due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines and animal models. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation and survival pathways . Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy against different cancer types.
Antifungal Properties
While the compound does not exhibit significant antifungal activity against certain Candida strains, specific derivatives have demonstrated fungicidal effects against Candida galibrata . Researchers continue to explore modifications to enhance its antifungal potential and broaden its spectrum of activity.
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
The PI3K/Akt signaling pathway plays a crucial role in cancer development. Some thieno pyrimidine derivatives, including our compound of interest, have been evaluated as inhibitors of PI3 kinase p110alpha. These investigations aim to identify potential therapeutic agents for cancer treatment by targeting this pathway .
ENT (Equilibrative Nucleoside Transporter) Inhibition
The compound’s derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied as an inhibitor of ENTs. Specifically, it exhibits selectivity toward ENT2 over ENT1. ENTs play a role in nucleoside transport, and their modulation could have implications in various physiological processes and diseases .
Drug Design and Optimization
The compound’s unique structure provides opportunities for medicinal chemists to design and optimize derivatives with improved pharmacological properties. By modifying specific functional groups, researchers aim to enhance potency, selectivity, and bioavailability.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .
Biochemical Pathways
Ents are known to play a vital role in nucleotide synthesis and regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Pharmacokinetics
Similar compounds have been found to reduce vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that the compound may have an irreversible and non-competitive inhibitory effect.
Action Environment
The stability and efficacy of similar compounds are known to be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3S/c19-12-1-3-13(4-2-12)21-6-8-22(9-7-21)15(24)11-23-17(25)16-14(5-10-27-16)20-18(23)26/h1-5,10H,6-9,11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSATDBCDMWLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
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